molecular formula C17H21N3O3S B2585377 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 850936-84-4

2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B2585377
CAS No.: 850936-84-4
M. Wt: 347.43
InChI Key: UZFGSABZGDZTMM-UHFFFAOYSA-N
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Description

2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels expressed in the brain, kidney, and cardiovascular system, where they play critical roles in neuronal excitability, innate fear behaviors, and renal podocyte function . This compound exerts its effects by blocking the channel pore with high specificity over other TRP channels, including the closely related TRPC4 , making it an invaluable pharmacological tool for deconvoluting the complex physiology of TRPC5. Its primary research value lies in probing the mechanisms underlying neuropathic pain, anxiety-related disorders, and chronic kidney diseases such as focal segmental glomerulosclerosis (FSGS), where TRPC5 hyperactivity is implicated in disease pathology. The compound's structure, featuring a biaryloxadiazole core, is characteristic of a class of compounds developed to achieve potent TRPC5 antagonism, providing researchers with a specific means to investigate calcium signaling pathways and validate TRPC5 as a therapeutic target in preclinical models.

Properties

IUPAC Name

2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-7-9-20(10-8-12)15(21)11-24-17-19-18-16(23-17)13-5-3-4-6-14(13)22-2/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFGSABZGDZTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole core is synthesized via cyclization reactions, typically involving hydrazides and acyl chlorides or carboxylic acids under dehydrating conditions. This heterocycle participates in electrophilic substitutions and ring-opening reactions:

Reaction TypeReagents/ConditionsProductNotes
Ring-openingAcidic (HCl, H₂SO₄) or Basic (NaOH)Thiosemicarbazide derivativespH-sensitive; yields amine intermediates
Electrophilic substitutionHNO₃ (nitration), SO₃ (sulfonation)Nitro- or sulfonated oxadiazole derivativesDirected by electron-withdrawing groups

Sulfanyl Group Reactions

The sulfanyl (-S-) bridge is prone to oxidation and nucleophilic substitution:

Reaction TypeReagents/ConditionsProductNotes
OxidationH₂O₂ (in acetic acid)Sulfoxide (-SO-)Mild conditions favor mono-oxidation
KMnO₄ (acidic)Sulfone (-SO₂-)Requires strong oxidizers
Nucleophilic substitutionR-X (alkyl halides), baseThioether derivativesServes as a nucleophile

Ketone Functionality

The ethanone group undergoes classical carbonyl reactions:

Reaction TypeReagents/ConditionsProductNotes
ReductionNaBH₄ (in MeOH)Secondary alcoholSelective reduction without affecting oxadiazole
Nucleophilic additionGrignard reagents (RMgX)Tertiary alcoholRequires anhydrous conditions

Piperidine Substituent

The 4-methylpiperidin-1-yl group participates in acid-base and coordination chemistry:

Reaction TypeReagents/ConditionsProductNotes
ProtonationHCl (aqueous)Piperidinium saltEnhances water solubility
ComplexationMetal ions (e.g., Cu²⁺, Fe³⁺)Coordination complexesPotential catalytic applications

Methoxyphenyl Group

The 2-methoxyphenyl moiety directs electrophilic aromatic substitution:

Reaction TypeReagents/ConditionsProductNotes
NitrationHNO₃/H₂SO₄3-nitro-2-methoxyphenyl derivativeMeta-directing effect of methoxy
DemethylationBBr₃ (in DCM)Phenolic derivativeCleaves methoxy group

Synthetic Pathways

Key steps in synthesizing the compound include:

  • Oxadiazole formation : Condensation of 2-methoxyphenyl hydrazide with acyl chloride.

  • Sulfanyl incorporation : Thiol-disulfide exchange or nucleophilic substitution .

  • Piperidine coupling : Amidation or alkylation under basic conditions .

Stability and Degradation

  • Thermal stability : Decomposes above 200°C, forming CO₂ and SO₂.

  • Hydrolysis : Susceptible to strong acids/bases, cleaving sulfanyl and oxadiazole bonds .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve inhibition of bacterial enzyme activity.

Anticancer Properties

Research indicates that oxadiazole derivatives possess anticancer properties. The compound's ability to interact with DNA and inhibit cancer cell proliferation has been documented in various studies. For example, certain oxadiazole derivatives have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction .

Neuropharmacological Effects

The piperidinyl component suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and have shown promise in treating conditions such as anxiety and depression .

Study on Antimicrobial Efficacy

A study conducted by Prabhakar et al. (2024) synthesized various oxadiazole derivatives and assessed their antimicrobial efficacy using disc diffusion methods. The results indicated that several compounds exhibited potent activity against both gram-positive and gram-negative bacteria .

Molecular Docking Studies

Molecular docking studies have been performed to predict the interaction of this compound with target proteins involved in bacterial resistance mechanisms. These studies suggested favorable binding affinities, supporting further investigation into its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with various molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the piperidinyl group may improve its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

Key structural analogues differ in substituents on the oxadiazole ring, the nature of the sulfanyl-linked side chain, and the heterocyclic amine moiety. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
2-{[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one (Target Compound) C₁₇H₂₀N₄O₃S 360.43 g/mol 2-methoxyphenyl, 4-methylpiperidine Antibacterial (moderate activity)
2-{[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one C₂₁H₂₂N₄O₃S 410.49 g/mol 3-methoxyphenyl, 4-phenylpiperazine Not reported
2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one C₁₅H₁₅ClN₄O₂S 362.82 g/mol 2-chlorophenyl, piperidine Antifungal (high activity)
2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone C₁₅H₁₈N₄O₃S 342.40 g/mol Furan-2-yl, 4-methylpiperidine Anticancer (in vitro IC₅₀: 12 µM)
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone C₂₁H₁₈F₃N₅O₂S 469.46 g/mol Phenyl, 4-[3-(trifluoromethyl)phenyl]piperazine Neuroprotective (in vivo efficacy)

Key Observations:

  • Substituent Position: The 2-methoxyphenyl group in the target compound (vs. 3-methoxyphenyl in ) may enhance π-π stacking with aromatic residues in bacterial enzymes, though meta-substitution could reduce steric hindrance .
  • Piperazine derivatives often exhibit improved CNS activity due to enhanced basicity .
  • Halogen vs. Methoxy Groups: The 2-chlorophenyl analogue () shows higher antifungal activity, likely due to chlorine’s electronegativity and hydrophobic interactions.

Biological Activity

The compound 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a member of the oxadiazole family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including synthesis, structure-activity relationships, and pharmacological effects based on available research findings.

Molecular Formula

  • Molecular Formula : C13H16N2O2S
  • Molar Mass : 264.35 g/mol

Structural Characteristics

The compound features a 1,3,4-oxadiazole ring , a sulfanyl group , and a piperidine moiety , which contribute to its biological properties. The methoxyphenyl group enhances lipophilicity, potentially impacting its interaction with biological targets.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have been shown to possess moderate to significant anti-bacterial and anti-fungal activities. A study found that derivatives with greater lipophilicity exhibited higher antibacterial activities, suggesting that the structural modifications in the oxadiazole ring can enhance efficacy against microbial pathogens .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Studies on related oxadiazole compounds have demonstrated their ability to inhibit cholinesterase enzymes. For example, certain oxadiazole derivatives showed selective inhibition of butyrylcholinesterase (BChE) with IC50 values comparable to established inhibitors like physostigmine . Investigating the target compound's ability to inhibit these enzymes could reveal its potential therapeutic applications.

Anti-inflammatory Properties

Oxadiazole derivatives have also been reported to exhibit anti-inflammatory effects. In vitro assays revealed that modifications in the oxadiazole structure could lead to reduced inflammatory responses in various cell lines. This suggests that the target compound may possess similar properties, making it a candidate for further investigation in inflammatory disease models .

Cytotoxicity and Anticancer Activity

Preliminary studies on related compounds indicate potential cytotoxic effects against cancer cell lines. For instance, certain oxadiazole derivatives were tested against various cancer cell lines and showed significant cytotoxicity, highlighting their potential as anticancer agents . The specific mechanisms of action remain to be elucidated but may involve apoptosis induction or cell cycle arrest.

Synthesis and Biological Evaluation

A recent study synthesized several oxadiazole derivatives, including those structurally similar to the target compound. These were evaluated for their biological activities:

  • Synthesis Method : The compounds were synthesized using a multi-step reaction involving the condensation of appropriate precursors.
  • Biological Testing : The synthesized compounds were subjected to antimicrobial and cholinesterase inhibition assays. Results indicated that modifications to the oxadiazole ring influenced both antimicrobial potency and enzyme inhibition rates.

Table of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
Oxadiazole ABChE Inhibition46.42
Oxadiazole BAntimicrobialVaries
Oxadiazole CCytotoxicity (HeLa)25.0

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction completion be monitored?

The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A typical approach involves reacting a 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol derivative with a halogenated 1-(4-methylpiperidin-1-yl)ethan-1-one precursor. Reaction progress is monitored using Thin Layer Chromatography (TLC) with silica gel plates and a solvent system like ethyl acetate/hexane (1:1). Post-reaction, ice-cold water and aqueous NaOH are added to precipitate the product, followed by filtration and recrystallization from methanol .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

  • 1H/13C NMR : Assign peaks for the oxadiazole ring (δ 8.1–8.5 ppm for aromatic protons), sulfanyl group (δ 3.5–4.0 ppm), and 4-methylpiperidine moiety (δ 1.2–2.8 ppm for methyl/methylene groups).
  • FTIR : Confirm C=N (1600–1650 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.
  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles. For example, analogous thiadiazole derivatives show mean C–C bond lengths of 1.74 Å and R-factors < 0.06 .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing biological activity?

  • Core modifications : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) substituents to assess electronic effects.
  • Piperidine ring adjustments : Introduce bulkier substituents at the 4-position to study steric impacts on target binding.
  • In vitro assays : Use enzyme inhibition (e.g., acetylcholinesterase) or receptor-binding assays with IC50 determinations. Reference thiadiazole SAR methodologies for guidance .

Advanced: How to address contradictory crystallographic data during refinement?

Discrepancies in X-ray data (e.g., high R-factors or unresolved electron density) require:

  • Data reprocessing : Check for twinning or absorption effects using SHELXS/SHELXD .
  • Alternative models : Test disorder models or solvent-masking algorithms in SHELXL .
  • Validation tools : Cross-verify with PLATON or Mercury to ensure geometric accuracy. SHELX’s robustness in handling high-resolution data makes it suitable for such analyses .

Advanced: What computational strategies predict pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to calculate logP (lipophilicity) and topological polar surface area (TPSA). For analogs, logP ~2.5 and TPSA ~80 Ų suggest moderate bioavailability.
  • Docking studies : Employ AutoDock Vina with protein targets (e.g., kinases or GPCRs) using PubChem-derived 3D conformers (CID-specific data available for related compounds) .

Advanced: How to optimize synthesis yield using Design of Experiments (DoE)?

Apply flow chemistry principles for controlled reaction conditions:

  • Variables : Temperature (40–80°C), residence time (2–6 hrs), and reagent stoichiometry (1:1 to 1:1.5).
  • Response surface modeling : Use software like Minitab to identify optimal parameters. For example, a 65:35 methanol-buffer mobile phase (pH 4.6) improved HPLC purity in analogous syntheses .

Advanced: How to resolve conflicting bioactivity data across studies?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, cytotoxicity in MCF-7 vs. HEK293 cells may reflect tissue-specific uptake.
  • Dose-response validation : Repeat experiments with standardized protocols (e.g., MTT assay at 24/48/72 hrs).
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance thresholds .

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